16alpha-Hydroxyhydrocortisone 16,17-acetonide
Overview
Description
16alpha-Hydroxyhydrocortisone 16,17-acetonide is a corticosteroid used topically in the treatment of various skin disorders . It is also known as 6alpha-Fluoro-16alpha-hydroxyhydrocortisone 16,17-acetonide . It is usually employed as a cream or an ointment .
Synthesis Analysis
1,2-Dihydrodesonide is a reactant in the synthesis of 21-substituted corticosteroids which are used as topical anti-inflammatory agents.Molecular Structure Analysis
The molecular formula of this compound is C24H34O6 . Its molecular weight is 418.5 g/mol.Chemical Reactions Analysis
This compound is a reactant in the synthesis of 21-substituted corticosteroids.Physical and Chemical Properties Analysis
The molecular formula of this compound is C24H34O6 . Its molecular weight is 418.5 g/mol.Scientific Research Applications
1. Calcium Dependence in Lymphocytolysis
Research by Kaiser and Edelman (1977) on a related compound, triamcinolone acetonide, a potent glucocorticoid, demonstrated its effect on the lysis of thymocytes in adrenalectomized rats, indicating a role in glucocorticoid-dependent lymphocytolysis. This study highlights the importance of calcium in the cytolytic action of glucocorticoids (Kaiser & Edelman, 1977).
2. Pharmacological Properties
Phillips et al. (1971) conducted a comprehensive study on desonide, a nonhalogenated steroid closely related to 16alpha-Hydroxyhydrocortisone 16,17-acetonide. The study revealed significant anti-inflammatory properties and a higher potency compared to hydrocortisone. This research provides insight into the physical and pharmacological characteristics of similar steroids (Phillips et al., 1971).
3. Steroid Metabolism in Microorganisms
Goodman and Smith (1961) investigated the hydroxylation of 9alpha-Fluorohydrocortisone by Streptomyces roseochromogenes, an essential step in the formation of 16alpha-Hydroxyhydrocortisone. This study emphasizes the role of microorganisms in the transformation and production of various steroid forms, including 16alpha-hydroxylation (Goodman & Smith, 1961).
4. Alkylating Glucocorticoid Synthesis
El Masry et al. (1977) explored the synthesis of two alkylating glucocorticoids, including triamcinolone acetonide, to investigate the potential of alkylating glucocorticoid receptors. This study contributes to understanding the chemical manipulation and potential applications of glucocorticoids in therapeutic contexts (El Masry et al., 1977).
5. Stability Assays for Steroid Formulations
Comer and Hartsaw (1965) provided an analysis of the stability of a steroid cream containing a compound similar to this compound. The study's findings are crucial for understanding the stability and viability of steroid formulations in clinical and pharmaceutical applications (Comer & Hartsaw, 1965).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like hydrocortisone are known to target glucocorticoid receptors .
Mode of Action
Hydrocortisone, a related compound, is known to interact with glucocorticoid receptors, influencing immune, inflammatory, and neoplastic conditions .
Biochemical Pathways
It’s known that glucocorticoids like hydrocortisone can affect a variety of pathways, including immune response, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds are typically absorbed through the skin when applied topically .
Result of Action
Similar compounds like hydrocortisone are known to reduce inflammation and suppress immune responses .
Action Environment
Factors such as the ph of the skin, temperature, and the presence of other substances can potentially influence the action of topical corticosteroids .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCSXKIKGHZNL-LECWWXJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-93-7 | |
Record name | 16alpha-Hydroxyhydrocortisone 16,17-acetonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "SYNTHESIS OF CERTAIN C-2 AND C-6 SUBSTITUTED DERIVATIVES OF 9ALPHA-FLUORO-16ALPHA-HYDROXYHYDROCORTISONE 16,17-ACETONIDE."?
A1: The research paper focuses on the synthesis of various derivatives of 9α-Fluoro-16α-Hydroxyhydrocortisone 16,17-acetonide with specific modifications at the C-2 and C-6 positions [].
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